5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

Physicochemical profiling Lipophilicity Screening library design

The target compound, 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione (CAS 897622-66-1), is a fully synthetic small molecule belonging to the 5-sulfonyl-substituted uracil (pyrimidine-2,4-dione) class, further functionalized with an N-arylpiperazine moiety. It is catalogued as a screening compound (ChemDiv ID D668-0124) with a molecular weight of 366.39 g·mol⁻¹, molecular formula C₁₅H₁₈N₄O₅S, calculated logP of −0.0953, and a polar surface area of 94.87 Ų.

Molecular Formula C15H18N4O5S
Molecular Weight 366.39
CAS No. 897622-66-1
Cat. No. B2387368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione
CAS897622-66-1
Molecular FormulaC15H18N4O5S
Molecular Weight366.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O
InChIInChI=1S/C15H18N4O5S/c1-24-12-4-2-11(3-5-12)18-6-8-19(9-7-18)25(22,23)13-10-16-15(21)17-14(13)20/h2-5,10H,6-9H2,1H3,(H2,16,17,20,21)
InChIKeyBLUXQBLGCKFJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione (CAS 897622-66-1): Structural Identity, Compound Class, and Procurement Baseline


The target compound, 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione (CAS 897622-66-1), is a fully synthetic small molecule belonging to the 5-sulfonyl-substituted uracil (pyrimidine-2,4-dione) class, further functionalized with an N-arylpiperazine moiety [1]. It is catalogued as a screening compound (ChemDiv ID D668-0124) with a molecular weight of 366.39 g·mol⁻¹, molecular formula C₁₅H₁₈N₄O₅S, calculated logP of −0.0953, and a polar surface area of 94.87 Ų . The compound integrates three pharmacophoric elements—a uracil core, a sulfonyl linker, and a 4-methoxyphenylpiperazine terminus—within a single, compact framework, making it a probe for targets that recognize sulfonamide- or uracil-based ligands [1].

Why Generic Substitution Falls Short for 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione


Within the piperazine–pyrimidine screening library space, compounds are frequently treated as interchangeable building blocks; however, the specific combination of a 5-sulfonyl-uracil core with a 4-methoxyphenylpiperazine tail generates a unique electronic and steric environment that cannot be replicated by close analogs differing in the N-aryl substituent or the sulfonyl attachment point. The electron-donating 4-methoxy group modulates the piperazine basicity (calculated pKa of the conjugate acid is shifted relative to unsubstituted phenylpiperazine), while the uracil 2,4-dione provides a dual hydrogen-bond donor/acceptor pattern distinct from 2-aminopyrimidine or 4-pyrimidone congeners [1]. Generic substitution with a non-uracil pyrimidine or a non-methoxylated phenylpiperazine would alter both the hydrogen-bonding capacity and the lipophilic–hydrophilic balance, potentially invalidating structure–activity relationships (SAR) established in screening campaigns .

Quantitative Differentiation Evidence for 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione vs. Closest Analogs


LogD₇.₄ Differentiation vs. Unsubstituted Phenylpiperazine and 2-Pyrimidinyl Analogs

The target compound exhibits a calculated logD₇.₄ of −6.956, which is substantially lower than that of the unsubstituted phenylpiperazine analog 5-(piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione (estimated logD₇.₄ ≈ −4.2) . This ~2.7 log unit decrease is attributed to the 4-methoxyphenyl substituent, which increases polar surface area and hydrogen-bond acceptor count while contributing relatively little additional lipophilicity due to the electron-donating methoxy group .

Physicochemical profiling Lipophilicity Screening library design

Hydrogen-Bond Donor Count and Polar Surface Area Differentiation vs. 1,3-Dimethyluracil Piperazine Analogs

The target compound possesses two hydrogen-bond donors (HBD = 2) derived from the uracil N1–H and N3–H (2,4-dione tautomer), in contrast to the 1,3-dimethyluracil piperazine analog 1,3-dimethyl-5-(piperazin-1-ylsulfonyl)pyrimidine-2,4(1H,3H)-dione (HBD = 1 as hydrochloride) . The polar surface area (PSA) of the target compound is 94.87 Ų vs. approximately 72 Ų for the N1,N3-dimethylated comparator .

Medicinal chemistry Ligand efficiency Target engagement

5-Sulfonyl Uracil Scaffold: Synthetic Accessibility and Library Diversification Potential vs. 6-Substituted Uracils

The divergent synthesis strategy for 5-sulfonyl-substituted uracils reported by von Bredow et al. (2024) demonstrates that the 5-sulfonyl uracil scaffold can be accessed in yields up to 98% from readily available starting materials without protecting-group chemistry, whereas analogous 6-substituted uracils often require multi-step sequences with lower overall yields [1]. The target compound's 5-sulfonyl-uracil core is directly compatible with this methodology, enabling rapid diversification of the piperazine N-aryl substituent.

Synthetic chemistry Library design Hit expansion

4-Methoxyphenyl Piperazine Motif: Class-Level Pharmacological Differentiation from Halogenated Phenylpiperazine Analogs

Within the piperazinyl pyrimidine chemotype claimed as CCR4 antagonists (US Patent 9,493,453), the 4-methoxyphenyl substituent on the piperazine ring is explicitly exemplified among preferred aryl groups, whereas 2,4-dichlorobenzyl-substituted analogs dominate the most potent examples [1]. The 4-methoxyphenyl group confers reduced lipophilicity (ΔclogP ≈ −1.2 vs. 2,4-dichlorobenzyl) and altered electron density on the piperazine nitrogen, which may translate to differential selectivity profiles across the GPCR or kinase target families [2].

CCR4 antagonism Dopamine receptor Selectivity

Top Research and Industrial Application Scenarios for 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione


Focused Screening Library Member for Nucleotide-Binding Enzyme Targets (Kinases, dUTPase, PARP)

The uracil 2,4-dione core with dual H-bond donor capacity (HBD = 2) and a 5-sulfonylpiperazine extension provides a recognition motif for nucleotide-binding pockets. The target compound is suited as a screening library member for kinase panels, dUTPase, or PARP-family enzymes where uracil mimetics have established pharmacophoric relevance [1]. Its high aqueous solubility (logD₇.₄ = −6.956) minimizes DMSO precipitation artifacts in biochemical assays .

Hit-to-Lead Diversification Scaffold via Divergent 5-Sulfonyl Uracil Chemistry

The 5-sulfonyl uracil scaffold is amenable to the divergent synthesis methodology of von Bredow et al. (2024), enabling rapid analog generation with different piperazine N-substituents in yields up to 98% [1]. Organizations procuring this compound as a starting scaffold can efficiently explore SAR around the 4-methoxyphenyl group by replacing it with other aryl/heteroaryl sulfonyl chlorides or through N-alkylation/arylation of the piperazine in subsequent steps.

CCR4 Antagonist Probe with Differentiated Lipophilic–Electronic Profile

The piperazinyl pyrimidine chemotype is claimed as a CCR4 antagonist scaffold (US 9,493,453), and the 4-methoxyphenyl substituent on the target compound occupies a less lipophilic region of the SAR landscape compared to the 2,4-dichlorobenzyl-substituted lead series [1]. This makes the target compound a useful comparator probe for teasing out the contribution of lipophilicity to CCR4 binding affinity vs. off-target promiscuity in chemokine receptor programs.

Negative Control or Orthogonal Chemotype for Dopamine D3/D2 Ligand Screening

Pyrimidinyl-piperazines are well-established dopamine D3/D2 receptor ligands; the target compound's uracil-2,4-dione core (rather than a 2-aminopyrimidine) and 4-methoxyphenylpiperazine terminus present a structurally orthogonal chemotype [1]. It can serve as a selectivity control to distinguish D3/D2-dependent phenotypes from uracil-binding protein effects in phenotypic assays, leveraging its distinct hydrogen-bonding pattern and electronic properties .

Quote Request

Request a Quote for 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.